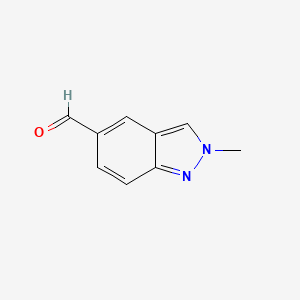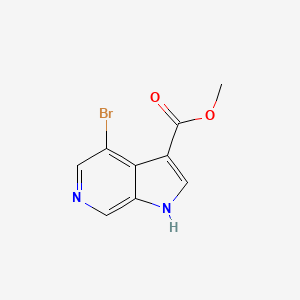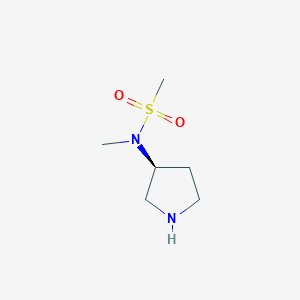
4-Methyl-piperidin-3-one hydrochloride
Vue d'ensemble
Description
4-Methyl-piperidin-3-one hydrochloride is a white to off-white crystalline powder with a molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is commonly used in the synthesis of pharmaceuticals and can act as a precursor in the manufacturing of various drugs . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in recent years .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H12ClNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It has a molecular weight of 149.62 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.
Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
Research on the crystal and molecular structure of compounds structurally similar to 4-Methyl-piperidin-3-one hydrochloride, such as 4-Piperidinecarboxylic acid hydrochloride, reveals insights into their orthorhombic crystal structure, chair conformation, and hydrogen bonding. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in the development of pharmaceuticals and materials science (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Metabolic Activity and Pharmacology
Several studies have explored the metabolic activity of piperidine derivatives in biological systems. For instance, research on the metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats has shown reduced food intake and weight gain, indicating potential applications in obesity treatment (Massicot, Steiner, & Godfroid, 1985). Additionally, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is significant for developing treatments for neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Synthetic Chemistry
The synthesis and structural modification of piperidine derivatives are of significant interest in medicinal chemistry. Research efforts have focused on creating potent, selective compounds for various therapeutic applications, such as the development of opioid antagonists for gastrointestinal motility disorders (Zimmerman et al., 1994) and the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for acetylcholinesterase inhibition (Higurashi et al., 1990).
Mécanisme D'action
While the mechanism of action for 4-Methyl-piperidin-3-one hydrochloride is not explicitly stated in the sources, piperidine derivatives are known to be used in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the study and application of 4-Methyl-piperidin-3-one hydrochloride and similar compounds have a promising future in the field of drug discovery .
Propriétés
IUPAC Name |
4-methylpiperidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-2-3-7-4-6(5)8;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFOQIOHCCWJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-42-5 | |
| Record name | 3-Piperidinone, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-iodo-[2,7]naphthyridine](/img/structure/B1529543.png)


![4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1529549.png)
![2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1529550.png)


![benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1529554.png)


![6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B1529561.png)

![6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane](/img/structure/B1529564.png)
![2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride](/img/structure/B1529566.png)
